molecular formula C8H12O3 B2552748 Methyl 2-cyclopropyl-3-oxobutanoate CAS No. 2384063-99-2

Methyl 2-cyclopropyl-3-oxobutanoate

Cat. No.: B2552748
CAS No.: 2384063-99-2
M. Wt: 156.181
InChI Key: ZVQAKWWLIQDQET-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-3-oxobutanoate is an organic compound with the molecular formula C8H12O3. It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by a cyclopropyl group attached to a butanoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. For instance, the enolate ion is generated from a ketone, ester, or nitrile, and then it undergoes an S_N2 reaction with an alkyl halide to introduce the cyclopropyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-cyclopropyl-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its cyclopropyl group provides unique steric and electronic properties that influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclopropyl-3-oxobutanoate
  • Ethyl 2-cyclopropyl-3-oxobutanoate
  • Methyl 2-cyclopropyl-3-oxopentanoate

Uniqueness

Methyl 2-cyclopropyl-3-oxobutanoate is unique due to its specific structure, which includes a cyclopropyl group attached to a butanoate ester. This structure imparts distinct reactivity and properties compared to similar compounds, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-cyclopropyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5(9)7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAKWWLIQDQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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